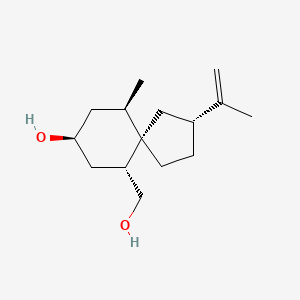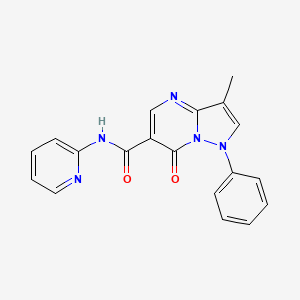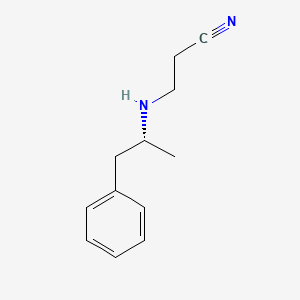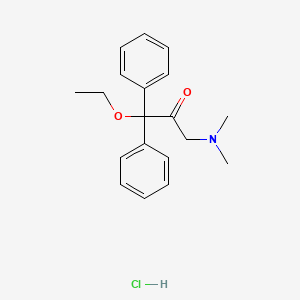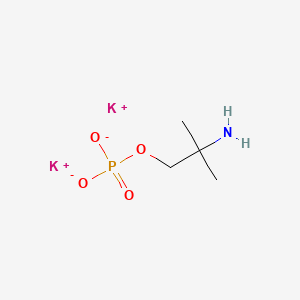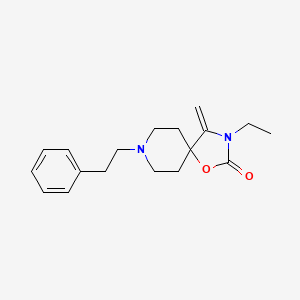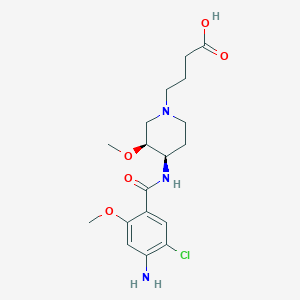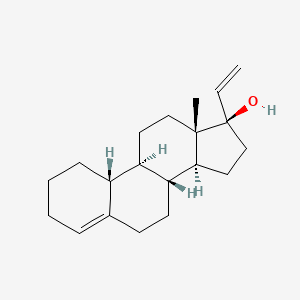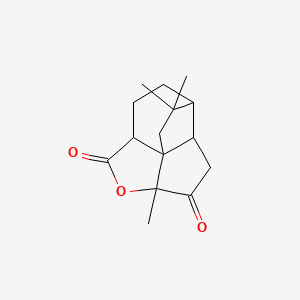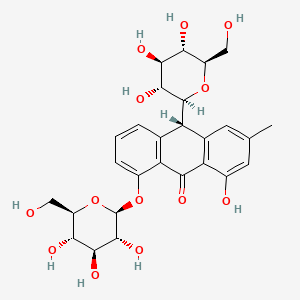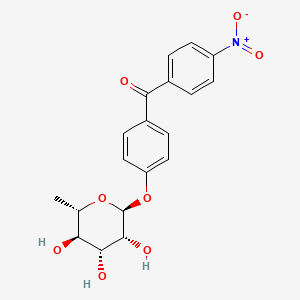
Methanone, (4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)(4-nitrophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanone, (4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)(4-nitrophenyl)- is a complex organic compound characterized by the presence of a methanone group attached to a phenyl ring, which is further substituted with a 6-deoxy-alpha-L-mannopyranosyl group and a 4-nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)(4-nitrophenyl)- typically involves multiple steps, starting with the preparation of the individual components. The 6-deoxy-alpha-L-mannopyranosyl group can be synthesized through glycosylation reactions, while the 4-nitrophenyl group is introduced via nitration of a phenyl ring. The final step involves the coupling of these components under specific reaction conditions, such as the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Analyse Chemischer Reaktionen
Types of Reactions
Methanone, (4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)(4-nitrophenyl)- can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can produce various nitro compounds .
Wissenschaftliche Forschungsanwendungen
Methanone, (4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)(4-nitrophenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Methanone, (4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)(4-nitrophenyl)- involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, while the mannopyranosyl group may interact with carbohydrate-binding proteins. These interactions can modulate various biological processes, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrophenyl alpha-L-rhamnopyranoside: Similar in structure but with a rhamnopyranosyl group instead of mannopyranosyl.
4-Nitrophenyl beta-D-mannopyranoside: Contains a beta-D-mannopyranosyl group instead of alpha-L-mannopyranosyl.
Uniqueness
Methanone, (4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)(4-nitrophenyl)- is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
83355-72-0 |
|---|---|
Molekularformel |
C19H19NO8 |
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
(4-nitrophenyl)-[4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]methanone |
InChI |
InChI=1S/C19H19NO8/c1-10-15(21)17(23)18(24)19(27-10)28-14-8-4-12(5-9-14)16(22)11-2-6-13(7-3-11)20(25)26/h2-10,15,17-19,21,23-24H,1H3/t10-,15-,17+,18+,19-/m0/s1 |
InChI-Schlüssel |
UULSPKJPSGCIMK-IBTIDGEISA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


